molecular formula C8H8BrFO B135417 4-(Bromomethyl)-1-fluoro-2-methoxybenzene CAS No. 141080-73-1

4-(Bromomethyl)-1-fluoro-2-methoxybenzene

Cat. No.: B135417
CAS No.: 141080-73-1
M. Wt: 219.05 g/mol
InChI Key: XRLJROQMXLOJFO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-fluoro-2-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, a fluorine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene typically involves the bromination of 1-fluoro-2-methoxybenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-fluoro-2-methoxybenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride in anhydrous ether solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of 4-(fluoromethoxy)benzoic acid or 4-(fluoromethoxy)benzaldehyde.

    Reduction: Formation of 4-(fluoromethyl)-1-fluoro-2-methoxybenzene.

Scientific Research Applications

4-(Bromomethyl)-1-fluoro-2-methoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of functionalized materials for electronic and photonic applications.

    Biological Studies: Employed in the synthesis of biologically active molecules for research in biochemistry and molecular biology.

Comparison with Similar Compounds

Similar Compounds

    4-Bromomethyl-7-methoxycoumarin: Another bromomethyl-substituted aromatic compound used in fluorescence labeling.

    4-Bromomethyl-6,7-dimethoxycoumarin: Used in similar applications as a fluorescent labeling reagent.

Uniqueness

4-(Bromomethyl)-1-fluoro-2-methoxybenzene is unique due to the presence of both fluorine and methoxy groups, which influence its reactivity and potential applications. The combination of these substituents makes it a valuable intermediate in the synthesis of complex organic molecules with specific electronic and steric properties.

Properties

IUPAC Name

4-(bromomethyl)-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLJROQMXLOJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591988
Record name 4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141080-73-1
Record name 4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methoxybenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

41.7 g (297.54 mmol) of 2-fluoro-5-methylanisole is refluxed overnight with 59.9 g (327.48 mmol) of N-bromosuccinimide and 145 mg of benzoyl peroxide in 945 ml of carbon tetrachloride. The reaction mixture is filtered through a glass-fiber filter, and after the solvent is spun off, the residue (72.85 g>100%) is incorporated in crude form into the next stage.
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
945 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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